molecular formula C14H14N4O4S B13371167 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide

6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide

Cat. No.: B13371167
M. Wt: 334.35 g/mol
InChI Key: YWADRHVQHHXHCW-UHFFFAOYSA-N
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Description

6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a nicotinamide core, which is modified with a sulfonyl group and a methylphenyl group. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of nicotinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then further reacted with an isocyanate derivative to introduce the carbonyl group. The final step involves the coupling of this intermediate with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool in biochemistry.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anti-cancer activities.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide involves its interaction with specific molecular targets. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid: This compound shares the sulfonyl and methylphenyl groups but has a different core structure.

    2-Methyl-6-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine: Similar in structure but with a pyridine core instead of nicotinamide.

Uniqueness

6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide is unique due to its combination of a nicotinamide core with sulfonyl and carbonyl modifications. This unique structure allows it to participate in a broader range of chemical reactions and to interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

6-[(4-methylphenyl)sulfonylcarbamoylamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N4O4S/c1-9-2-5-11(6-3-9)23(21,22)18-14(20)17-12-7-4-10(8-16-12)13(15)19/h2-8H,1H3,(H2,15,19)(H2,16,17,18,20)

InChI Key

YWADRHVQHHXHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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